[3-(4-Nitro-1H-pyrazol-1-yl)-1-adamantyl]acetic acid
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Overview
Description
[3-(4-Nitro-1H-pyrazol-1-yl)-1-adamantyl]acetic acid is a complex organic compound that features a unique combination of a pyrazole ring and an adamantane moiety. The presence of the nitro group on the pyrazole ring and the adamantyl group attached to the acetic acid backbone makes this compound interesting for various chemical and biological applications.
Mechanism of Action
Target of Action
It is known that pyrazole-bearing compounds, which include [3-(4-nitro-1h-pyrazol-1-yl)-1-adamantyl]acetic acid, have diverse pharmacological effects .
Mode of Action
It is suggested that the compound may interact with its targets through strong h-bonding interactions .
Biochemical Pathways
It is known that pyrazole-bearing compounds can have potent antileishmanial and antimalarial activities .
Pharmacokinetics
It is known that the presence of a pyridine core in the molecule can increase bioavailability .
Result of Action
It is suggested that the compound may have potent antileishmanial and antimalarial activities .
Action Environment
It is known that the physicochemical properties of compounds, such as density, thermal stability, and sensitivity towards impact and friction, can be evaluated .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-(4-Nitro-1H-pyrazol-1-yl)-1-adamantyl]acetic acid typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through a [3+2] cycloaddition reaction involving hydrazines and α,β-unsaturated carbonyl compounds.
Introduction of the Nitro Group: The nitro group is introduced via nitration reactions using reagents such as nitric acid or a mixture of nitric and sulfuric acids.
Attachment of the Adamantyl Group: The adamantyl group is introduced through a Friedel-Crafts alkylation reaction using adamantyl halides and a Lewis acid catalyst.
Formation of the Acetic Acid Moiety:
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. These methods often utilize automated reactors and precise control of reaction conditions to optimize the production process .
Chemical Reactions Analysis
Types of Reactions
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Alkyl halides.
Major Products Formed
Oxidation: Formation of pyrazole oxides.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted adamantyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, [3-(4-Nitro-1H-pyrazol-1-yl)-1-adamantyl]acetic acid is used as a building block for the synthesis of more complex heterocyclic compounds. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials .
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. The presence of the nitro group and the adamantyl moiety suggests possible applications in drug discovery and development .
Medicine
In medicine, derivatives of this compound are investigated for their potential therapeutic properties, including anti-inflammatory and anticancer activities .
Industry
In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings, due to its stability and unique chemical properties .
Comparison with Similar Compounds
Similar Compounds
- 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole
- 1H-Pyrazolo[3,4-b]pyridine derivatives
- N-(3,5-dinitro-1H-pyrazol-4-yl)-1H-tetrazol-5-amine
Uniqueness
Compared to similar compounds, [3-(4-Nitro-1H-pyrazol-1-yl)-1-adamantyl]acetic acid stands out due to the presence of the adamantyl group, which imparts unique steric and electronic properties. This makes it a valuable scaffold for the design of new molecules with enhanced biological activity and stability .
Properties
IUPAC Name |
2-[3-(4-nitropyrazol-1-yl)-1-adamantyl]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O4/c19-13(20)6-14-2-10-1-11(3-14)5-15(4-10,9-14)17-8-12(7-16-17)18(21)22/h7-8,10-11H,1-6,9H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRYFBYMRTXTGHG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3(CC1CC(C2)(C3)N4C=C(C=N4)[N+](=O)[O-])CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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